molecular formula C11H16O2 B14399666 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-92-4

6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14399666
CAS No.: 89858-92-4
M. Wt: 180.24 g/mol
InChI Key: DFGXLJQCUYXYAX-UHFFFAOYSA-N
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Description

6-tert-Butyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a tert-butyl group and an oxabicyclo ring system

Preparation Methods

The preparation of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves several synthetic routes. One common method is the cycloaddition of suitable oxyallyls and furans . Another approach involves the desymmetrization and resolution procedures, stereoselective functionalizations, and double-chain elongations . These methods are designed to produce the compound in high yield and purity, making it suitable for further applications.

Chemical Reactions Analysis

6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a tert-butyl group and an oxabicyclo ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

89858-92-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

6-tert-butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-8-4-7(12)5-10(9)13-8/h6,8,10H,4-5H2,1-3H3

InChI Key

DFGXLJQCUYXYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2CC(=O)CC1O2

Origin of Product

United States

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